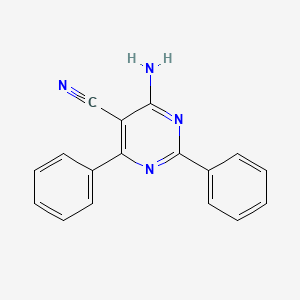

4-Amino-2,6-diphenylpyrimidine-5-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-氨基-2,6-二苯基嘧啶-5-腈是一种杂环化合物,分子式为C17H12N4。它是嘧啶的衍生物,嘧啶是一个六元环结构,在1位和3位含有氮原子。

准备方法

化学反应分析

反应类型

4-氨基-2,6-二苯基嘧啶-5-腈经历了几种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成各种衍生物。

还原: 还原反应可以修饰连接到嘧啶环上的官能团。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂和亲电试剂。 反应条件通常涉及受控温度和pH,以确保所需的转化 .

主要形成的产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以产生嘧啶N-氧化物,而取代反应可以引入各种官能团,例如卤素、烷基或芳基 .

科学研究应用

Synthesis of 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile

The synthesis of this compound typically involves multi-component reactions that yield various derivatives with enhanced biological properties. Common methods include:

- Condensation Reactions : Utilizing starting materials like ethyl cyanoacetate and aryl aldehydes under specific conditions (e.g., microwave irradiation) to improve yields and reduce reaction times .

- Microwave-Assisted Synthesis : This method has been shown to enhance the efficiency of synthesizing pyrimidine derivatives, achieving yields up to 90% .

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that this compound possesses notable antitumor properties. Studies have demonstrated its efficacy in inhibiting tumor growth in various cancer models:

- In Vitro Studies : The encapsulated form of 4-amino-pyrimidine showed a significant reduction in cell viability in HeLa cells (cervical cancer) at specific concentrations .

- In Vivo Studies : In experiments with sarcoma 180 tumor models in mice, the compound's encapsulated form achieved tumor inhibition rates significantly higher than those of standard treatments like 5-fluorouracil (5-FU) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Derivatives of pyrimidine-5-carbonitrile have shown activity against various bacterial and fungal strains, indicating potential for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

Research highlights the anti-inflammatory properties of pyrimidine derivatives, suggesting their use in treating inflammatory diseases. The mechanism often involves modulation of inflammatory pathways at the cellular level .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of pyrimidine derivatives:

- Modification at Position 5 : Substituents at this position have been linked to enhanced selectivity for adenosine receptors, which are important targets for various therapeutic applications .

- Dual Action Compounds : Some derivatives exhibit dual antagonistic profiles at A1 and A2A adenosine receptors, making them promising candidates for treating conditions like cancer and cardiovascular diseases .

Case Studies

Several studies have documented the applications and effectiveness of this compound:

作用机制

4-氨基-2,6-二苯基嘧啶-5-腈的作用机制涉及其与表皮生长因子受体(EGFR)等分子靶标的相互作用。该化合物充当ATP模拟物,结合到受体的ATP结合位点,并抑制其激酶活性。 这种抑制会破坏参与细胞增殖和存活的下游信号通路,从而导致癌细胞凋亡 .

相似化合物的比较

4-氨基-2,6-二苯基嘧啶-5-腈可以与其他嘧啶衍生物进行比较,例如:

2-氨基-4,6-二苯基嘧啶-5-腈: 结构相似但取代模式不同。

4-氨基-2,6-二苯基嘧啶-5-甲酰胺: 含有羧酰胺基而不是腈基。

4-氨基-2,6-二苯基嘧啶-5-硫醇: 含有硫醇基而不是腈基.

这些化合物具有相似的核心结构,但其官能团不同,这会显著影响它们的化学反应性和生物活性。

生物活性

4-Amino-2,6-diphenylpyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound features a pyrimidine ring substituted with amino and phenyl groups, which contribute to its biological properties. The synthesis of this compound has been achieved through various methodologies, including one-pot reactions that enhance yield and efficiency. A notable synthesis method involves using cetyltrimethylammonium bromide as a surfactant in aqueous conditions, leading to high-yielding products without the need for organic solvents .

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit potent anticancer activity. For instance, studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines, including pancreatic cancer (AsPC-1 and BxPC-3) and non-small cell lung cancer (H1975) cells, with IC50 values in the low micromolar range . The mechanism of action often involves inducing apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies indicated that various synthesized derivatives possess significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was assessed using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) tests .

Case Studies and Research Findings

-

Anticancer Activity Study :

- Objective : Evaluate the cytotoxic effects of this compound derivatives on human tumor cell lines.

- Method : Various derivatives were tested against four human tumor cell lines.

- Results : Significant cytotoxicity was observed, with some compounds showing IC50 values as low as 4.25 nM against specific cancer cells .

-

Antimicrobial Study :

- Objective : Assess the antimicrobial activity of copper(II) complexes derived from the compound.

- Method : Antimicrobial tests were conducted against multiple bacterial strains.

- Results : The complexes exhibited strong activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating potential for therapeutic applications .

Table 1: Biological Activity Summary

属性

CAS 编号 |

20954-77-2 |

|---|---|

分子式 |

C17H12N4 |

分子量 |

272.30 g/mol |

IUPAC 名称 |

4-amino-2,6-diphenylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C17H12N4/c18-11-14-15(12-7-3-1-4-8-12)20-17(21-16(14)19)13-9-5-2-6-10-13/h1-10H,(H2,19,20,21) |

InChI 键 |

RVAUJCJDJMOIOL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)N)C#N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。